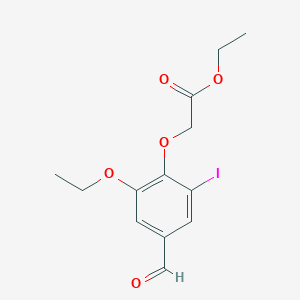

Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate

Description

Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate (C₁₃H₁₅IO₅, molecular weight 378.16 g/mol) is a halogenated aromatic ester characterized by a phenoxy core substituted with ethoxy, formyl, and iodine groups at positions 2, 4, and 6, respectively. The ethyl acetate moiety is linked via an ether oxygen, forming the ester functional group . This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediate preparation, owing to the iodine atom’s role as a superior leaving group compared to bromine or chlorine .

Properties

IUPAC Name |

ethyl 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO5/c1-3-17-11-6-9(7-15)5-10(14)13(11)19-8-12(16)18-4-2/h5-7H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJZYJLUEMRONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate typically involves the reaction of 2-ethoxy-4-formyl-6-iodophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Synthesis

Overview : In organic chemistry, this compound serves as an important building block for the synthesis of more complex molecules. Its functional groups allow for versatile reactions, making it suitable for various synthetic pathways.

Applications :

- Intermediate in Synthesis : It can be used to create derivatives that exhibit desired chemical properties.

- Functional Group Modifications : The presence of ethoxy and formyl groups enables further chemical modifications, facilitating the design of novel compounds.

Biological Research

Overview : The potential biological activities of Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate are being explored, particularly its interactions with biological systems.

Applications :

- Enzyme Inhibition Studies : Derivatives of this compound may act as enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets.

- Receptor Binding Studies : The compound can be investigated for its ability to bind to specific receptors, which is crucial for drug development.

Medicinal Chemistry

Overview : this compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Applications :

- Anti-inflammatory Activity : Research indicates that modifications of this compound may lead to reduced production of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms and efficacy.

Materials Science

Overview : The compound's unique properties make it a candidate for applications in materials science.

Applications :

- Polymer Development : It could be utilized as a precursor in the synthesis of novel polymers with tailored properties for specific applications.

- Advanced Materials Synthesis : The compound may play a role in creating materials with enhanced functionalities, such as improved mechanical or thermal properties.

Data Tables

| Application Area | Specific Use Case | Potential Outcomes |

|---|---|---|

| Chemical Synthesis | Intermediate for complex molecule synthesis | Diverse chemical structures |

| Biological Research | Enzyme inhibitors and receptor ligands | Insights into biological mechanisms |

| Medicinal Chemistry | Anti-inflammatory and anticancer agents | Therapeutic applications |

| Materials Science | Novel polymer precursors | Enhanced material properties |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of derivatives based on this compound, researchers found that certain modifications led to significant cytotoxicity against human cancer cell lines. The findings indicated a promising avenue for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound in vitro. Results demonstrated that specific derivatives significantly inhibited pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic benefits in inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The formyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Functional Group Variations

Replacing the ester group with amides or altering the ester chain length significantly impacts stability and reactivity:

- 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide (C₁₁H₁₂INO₄, 349.12 g/mol): The acetamide group enhances hydrogen bonding and stability, making it suitable for drug design .

- 2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-phenethylacetamide (C₁₉H₂₀INO₄, 453.27 g/mol): The phenethyl group increases lipophilicity, improving membrane permeability .

Halogen Substituent Effects

- Iodine vs. Bromine: Iodine’s larger atomic radius and polarizability enhance leaving-group ability in Suzuki-Miyaura couplings, whereas bromine analogs (e.g., Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate) are less reactive but more cost-effective .

- Dihalogenation: Compounds like Ethyl (2,4-dibromo-6-formylphenoxy)acetate exhibit dual reactivity sites, enabling sequential functionalization .

Biological Activity

Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate, a compound with notable structural features, has been the subject of various studies due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features an ethoxy group, a formyl group, and an iodine atom attached to a phenoxyacetate backbone. Its structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The formyl and ether functionalities may facilitate enzyme modulation through both covalent and non-covalent interactions.

Enzyme Interactions

Research indicates that this compound can serve as a probe in enzyme-catalyzed reactions. It has been utilized to study the kinetics of various biochemical assays, suggesting its role in modulating enzyme activity.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory properties of related compounds within the same structural family. For instance, derivatives with similar moieties demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC50 values for some derivatives ranged from 19.45 µM to 42.1 µM against COX-1 and COX-2 enzymes .

Antimicrobial Effects

Compounds structurally related to this compound have exhibited antimicrobial activities. For example, certain derivatives showed potent antibacterial effects against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis .

Synthesis and Evaluation of Analogues

A study focused on the total synthesis of coumarin derivatives highlighted the importance of substituents on the phenyl ring in influencing biological activity. The synthesized analogues were assessed for their anti-inflammatory effects, indicating that structural modifications could enhance therapeutic efficacy .

Structure–Activity Relationship (SAR)

The SAR analyses conducted on related compounds revealed that electron-donating groups at specific positions significantly enhance biological activity. For example, the presence of methoxy groups was found to improve anti-inflammatory effects by increasing solubility and bioavailability .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with iodination and formylation of a phenolic precursor. For example, the ethoxy and formyl groups can be introduced via nucleophilic substitution and Vilsmeier-Haack reactions, respectively. Optimization includes controlling stoichiometry (e.g., excess ethyl alcohol for esterification) and using catalysts like sulfuric acid for ester formation, as seen in analogous ethyl acetate syntheses . Reaction temperature and solvent polarity (e.g., ethyl acetate as a solvent) are critical for minimizing side reactions. Yield improvements may require iterative adjustments to reflux duration and purification via column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- NMR : H NMR should show signals for the ethoxy group (δ 1.2–1.4 ppm, triplet), acetate methyl (δ 2.0–2.1 ppm), and aromatic protons (split patterns reflecting iodine’s electronegativity). C NMR will confirm the carbonyl (δ ~170 ppm) and formyl (δ ~190 ppm) groups.

- IR : Peaks at ~1740 cm (ester C=O) and ~1680 cm (formyl C=O) validate functional groups.

- MS : High-resolution MS should match the molecular ion peak (CHIO, MW 378.17) and fragment patterns (e.g., loss of ethoxy or acetate groups) .

Q. What purification methods are recommended to achieve high-purity samples of this compound?

- Methodological Answer : Recrystallization using ethanol or ethyl acetate as solvents is effective for removing unreacted precursors. Column chromatography with silica gel and a gradient eluent (hexane:ethyl acetate) can isolate the target compound from polar byproducts. Purity should be verified via HPLC (>95% peak area) or melting point consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination of this compound?

- Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to handle high-resolution or twinned data. Contradictions in bond lengths or angles may arise from disordered iodine or formyl groups; applying restraints or testing alternative space groups can improve model accuracy. Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures structural coherence .

Q. What role does the iodine atom play in the compound’s reactivity, particularly in cross-coupling reactions?

- Methodological Answer : The iodine substituent acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Its electronegativity directs electrophilic aromatic substitution, favoring regioselective modifications. Kinetic studies under varying catalyst loads (e.g., Pd(PPh)) and bases (e.g., KCO) can quantify reaction rates and optimize conditions for derivatization .

Q. How do computational methods predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways of the ester and formyl groups. Simulated pH profiles predict degradation at acidic conditions (ester hydrolysis to acetic acid) or basic conditions (formyl group oxidation). Accelerated stability testing (40–60°C) validates computational predictions, with HPLC tracking degradation products .

Q. What strategies mitigate challenges in analyzing overlapping functional groups (e.g., formyl and ethoxy) during spectroscopic characterization?

- Methodological Answer : Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the formyl proton and aromatic carbons confirm its position. Isotopic labeling (e.g., C-formyl) or derivatization (e.g., hydrazone formation) can simplify spectral interpretation .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the compound’s potential as a synthetic intermediate in medicinal chemistry?

- Methodological Answer : Prioritize reactions that leverage its iodine and formyl groups, such as:

- Step 1 : Suzuki coupling to introduce aryl/heteroaryl moieties.

- Step 2 : Reductive amination of the formyl group to generate amine derivatives.

- Step 3 : Assess bioactivity (e.g., antimicrobial assays) of derivatives using microdilution methods. Statistical analysis (e.g., ANOVA) identifies significant structure-activity relationships .

Q. What statistical approaches are suitable for analyzing variability in synthetic yield across batches?

- Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like temperature, catalyst concentration, and solvent ratio. Response surface methodology (RSM) identifies optimal conditions. Batch-to-batch variability is quantified via standard deviation and controlled using process analytical technology (PAT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.